molecular formula C19H17N5O3 B2938451 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251607-74-5

3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2938451
CAS RN: 1251607-74-5
M. Wt: 363.377
InChI Key: FNHVZSDDRUFYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of BTO is not fully understood. However, it has been suggested that BTO may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BTO has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair.
Biochemical and physiological effects:
BTO has been shown to exhibit low toxicity towards normal human cells, indicating its potential as a safe and effective antitumor agent. BTO has also been reported to exhibit good solubility in water and organic solvents, making it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTO in lab experiments is its low toxicity towards normal human cells, which allows for the evaluation of its antitumor activity without causing harm to healthy cells. However, one of the limitations of using BTO is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on BTO. One potential direction is the development of BTO-based drug delivery systems for the targeted delivery of anticancer agents. Another direction is the optimization of the synthesis method to improve the yield and purity of BTO. Furthermore, the elucidation of the mechanism of action of BTO may provide insights into the development of novel anticancer agents.

Synthesis Methods

The synthesis of BTO involves the reaction of 3-(4-formyl-phenyl)-1H-1,2,4-triazole with 3,4-dimethoxybenzohydrazide in the presence of acetic acid and polyphosphoric acid. The resulting product is then treated with benzyl bromide in the presence of potassium carbonate to obtain the final product, BTO.

Scientific Research Applications

BTO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various human cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTO has also been shown to possess antibacterial, antifungal, and antiviral properties.

properties

IUPAC Name

3-(1-benzyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-25-16-9-8-14(10-17(16)26-2)19-20-18(22-27-19)15-12-24(23-21-15)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHVZSDDRUFYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.